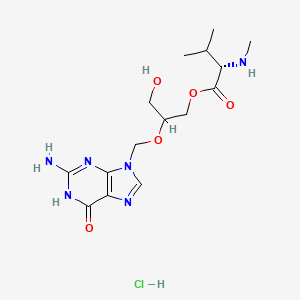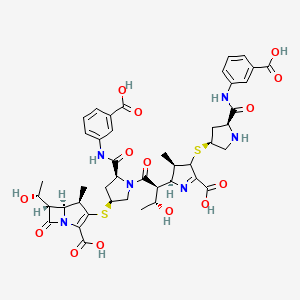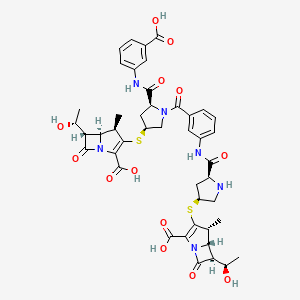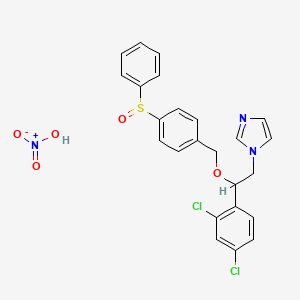
Ganciclovir Impurity N
Descripción general
Descripción
Ganciclovir Impurity N is a byproduct formed during the synthesis of Ganciclovir, an antiviral medication used primarily to treat cytomegalovirus infections. This impurity is significant in pharmaceutical research as it helps in understanding the purity and stability of the drug, ensuring its safety and efficacy.
Aplicaciones Científicas De Investigación
Ganciclovir Impurity N is valuable in various scientific research applications, including:
Chemistry: Used to study the stability and degradation pathways of Ganciclovir.
Biology: Helps in understanding the metabolic pathways and potential toxicities of Ganciclovir.
Medicine: Ensures the safety and efficacy of Ganciclovir by monitoring impurity levels.
Industry: Used in quality control and method validation during the production of Ganciclovir.
Análisis Bioquímico
Biochemical Properties
Ganciclovir Impurity N, like its parent compound Ganciclovir, is likely to interact with various enzymes and proteins in the body. The primary mechanism of action of Ganciclovir involves the inhibition of viral DNA replication . This process begins with the initial phosphorylation of Ganciclovir by a viral kinase, followed by further phosphorylation by cellular kinases to generate the toxic triphosphate form of Ganciclovir . It is plausible that this compound may interact with similar biomolecules and participate in analogous biochemical reactions.
Cellular Effects
The cellular effects of this compound are not well-studied. Given its structural similarity to Ganciclovir, it may influence cell function in a similar manner. Ganciclovir has been shown to have significant effects on various types of cells, particularly those infected with cytomegalovirus . It can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Ganciclovir’s mechanism of action involves its conversion to a triphosphate form, which inhibits DNA polymerase and gets incorporated into viral DNA, thereby preventing its replication . This compound may exert its effects through a similar mechanism.
Temporal Effects in Laboratory Settings
Studies on Ganciclovir have shown that it can be separated completely from known impurities and degradation products under various conditions .
Dosage Effects in Animal Models
Ganciclovir has been shown to have dosage-dependent effects in animal models .
Metabolic Pathways
Ganciclovir is known to undergo little to no metabolism, with about 90% of the drug being eliminated unchanged in the urine .
Transport and Distribution
Ganciclovir is known to be transported and distributed within cells via active and passive diffusion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ganciclovir Impurity N involves several steps, starting with the condensation of Ganciclovir with acetic acid in N,N-dimethylformamide (DMF) in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction forms acetoxy intermediates, which are then hydrolyzed under basic conditions and hydrogenated in the presence of Palladium on carbon and hydrogen in the presence of hydrochloric acid in ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain consistency and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor and validate the impurity levels .
Análisis De Reacciones Químicas
Types of Reactions: Ganciclovir Impurity N undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Mecanismo De Acción
The mechanism of action of Ganciclovir Impurity N is not as well-studied as the parent compound, Ganciclovir. it is known that Ganciclovir inhibits viral replication by incorporating into viral DNA, leading to defective DNA and halting viral machinery. The impurity may interfere with this process, affecting the overall efficacy of the drug .
Comparación Con Compuestos Similares
Ganciclovir Impurity A: 9-[(2-Chloroprop-2-en-1-yl)oxy]methyl]guanine
Ganciclovir Impurity B: Ganciclovir Mono-O-propionate
Ganciclovir Impurity C: 2’-Monodehydroxy-2’-chloro Ganciclovir
Ganciclovir Impurity E: Iso Ganciclovir
Ganciclovir Impurity F: Guanine.
Uniqueness: Ganciclovir Impurity N is unique due to its specific formation pathway and its potential impact on the stability and efficacy of Ganciclovir. Unlike other impurities, it may have distinct chemical properties and reactivity, making it a critical focus in pharmaceutical research and quality control .
Propiedades
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O5.ClH/c1-8(2)10(17-3)14(24)25-5-9(4-22)26-7-21-6-18-11-12(21)19-15(16)20-13(11)23;/h6,8-10,17,22H,4-5,7H2,1-3H3,(H3,16,19,20,23);1H/t9?,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXYIRLWWGUICN-FTCYEJDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401562-16-0 | |
| Record name | GANCICLOVIR MONO-N-METHYL VALINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RVD2EG6AH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)


